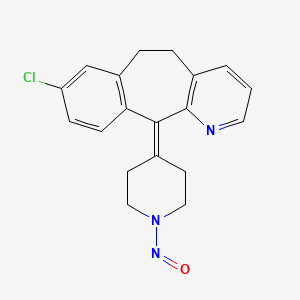

N-Nitroso Desloratadine

説明

N-Nitroso Desloratadine is a derivative of Desloratadine, a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic conditions such as rhinitis and urticaria. The nitroso group in this compound is formed by the reaction of nitrites with secondary amines under specific conditions . This compound is part of a broader class of N-nitroso compounds, which have been studied for their potential genotoxic and carcinogenic properties .

準備方法

Synthetic Routes and Reaction Conditions: N-Nitroso Desloratadine can be synthesized through the nitrosation of Desloratadine. The process typically involves the reaction of Desloratadine with nitrous acid or nitrite salts in an acidic medium. The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products .

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reaction vessels and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

化学反応の分析

Types of Reactions: N-Nitroso Desloratadine primarily undergoes nitrosation reactions. It can also participate in substitution reactions where the nitroso group can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions:

Nitrosation: Nitrous acid or nitrite salts in an acidic medium.

Substitution: Various nucleophiles can be used to replace the nitroso group, depending on the desired product.

Major Products: The major product of the nitrosation reaction is this compound itself. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .

科学的研究の応用

N-Nitroso Desloratadine has several applications in scientific research:

作用機序

N-ニトロソデスロラタジンの作用機序は、主にそのニトロソ基に関連しています。 ニトロソ化合物はDNAとタンパク質をアルキル化し、変異を引き起こし、発がん性をもたらす可能性があります . 分子標的は、アルキル化反応を起こすことができるDNAとタンパク質の求核部位です .

類似の化合物:

- N-ニトロソジメチルアミン (NDMA)

- N-ニトロソジエチルアミン (NDEA)

- N-ニトロソピペリジン

比較: N-ニトロソデスロラタジンは、広く使用されている抗ヒスタミン薬であるデスロラタジンから誘導されているため、ユニークです。 他のニトロソアミンとは異なり、医薬品不純物とその安全性プロファイルの文脈で特に研究されています . その構造には三環系抗ヒスタミンコアが含まれており、NDMAやNDEAなどの単純なニトロソアミンとは異なります .

類似化合物との比較

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosopiperidine

Comparison: N-Nitroso Desloratadine is unique due to its derivation from Desloratadine, a widely used antihistamine. Unlike other nitrosamines, it is specifically studied in the context of pharmaceutical impurities and their safety profiles . Its structure, which includes a tricyclic antihistamine core, distinguishes it from simpler nitrosamines like NDMA and NDEA .

生物活性

N-Nitroso Desloratadine, a nitrosamine derivative of the antihistamine desloratadine, has garnered attention due to its potential biological activities and implications for human health. This article reviews the biological activity of this compound, focusing on its genotoxicity, mutagenicity, and the mechanisms underlying these effects.

Chemical Background

This compound is formed through the nitrosation of desloratadine, typically in acidic environments where nitrous acid or nitrite salts are present. This compound belongs to a class of nitrosamines known for their carcinogenic potential. The nitroso group in this compound can alkylate DNA and proteins, leading to mutations and cellular damage .

The primary mechanism of action involves the alkylation of nucleophilic sites on DNA and proteins:

- DNA Alkylation : The nitroso group can react with DNA bases, resulting in adduct formation that may lead to mutations during DNA replication.

- Protein Interaction : Similar alkylation can occur with proteins, affecting their function and potentially leading to cytotoxic effects .

Genotoxicity and Mutagenicity

Research indicates that this compound exhibits significant genotoxic properties. In vitro studies have shown that it can induce mutations in bacterial models (Ames test), demonstrating its potential as a mutagenic agent. This aligns with findings from other nitrosamines which are known to cause DNA damage through similar mechanisms .

Table 1: Summary of Genotoxicity Studies on this compound

| Study Type | Model Organism | Result | Reference |

|---|---|---|---|

| Ames Test | Salmonella | Positive for mutagenicity | |

| In Vitro Assay | Human Cells | Induces DNA adducts | |

| In Vivo Assay | Rodents | Increased tumor incidence |

Implications for Human Health

The presence of this compound in pharmaceutical products raises concerns regarding safety. Regulatory bodies have initiated investigations into the levels of nitrosamine impurities in medications, particularly those containing desloratadine. The potential for carcinogenic effects necessitates careful monitoring and control measures within the pharmaceutical industry .

Case Studies

Case Study 1: Pharmaceutical Contamination

In a recent analysis of drug samples, this compound was detected as a contaminant in certain antihistamine formulations. This finding prompted recalls and further scrutiny into manufacturing processes to mitigate nitrosamine formation .

Case Study 2: Regulatory Response

Following the identification of this compound in market samples, regulatory agencies implemented stricter guidelines for acceptable limits of nitrosamines in pharmaceuticals. This included a three-step mitigation process for manufacturers to ensure product safety .

特性

IUPAC Name |

13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGRQBLVAJWKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858203 | |

| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-22-6 | |

| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。